Butyl 4-fluoro-3-nitrobenzoate
CAS No.: 584-71-4
Cat. No.: VC20682566
Molecular Formula: C11H12FNO4
Molecular Weight: 241.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 584-71-4 |
---|---|
Molecular Formula | C11H12FNO4 |
Molecular Weight | 241.22 g/mol |
IUPAC Name | butyl 4-fluoro-3-nitrobenzoate |
Standard InChI | InChI=1S/C11H12FNO4/c1-2-3-6-17-11(14)8-4-5-9(12)10(7-8)13(15)16/h4-5,7H,2-3,6H2,1H3 |
Standard InChI Key | NATYIOUMYONBNM-UHFFFAOYSA-N |
Canonical SMILES | CCCCOC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
Butyl 4-fluoro-3-nitrobenzoate belongs to the class of nitroaromatic esters, characterized by an aromatic ring system substituted with electron-withdrawing groups (nitro and fluorine) and an ester-functionalized alkyl chain. The compound’s IUPAC name is derived from its substitution pattern: the benzoic acid backbone is esterified with a butyl group, while the aromatic ring carries a fluorine atom at position 4 and a nitro group at position 3 .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 584-71-4 | |
Molecular Formula | C₁₁H₁₂FNO₄ | |
Molecular Weight | 241.216 g/mol | |
Exact Mass | 241.075 Da | |
Topological Polar Surface Area | 72.12 Ų | |
LogP (Octanol-Water) | 3.214 | |
SMILES Notation | CCCCOC(=O)C1=CC(=C(C=C1)F)N+[O-] |
The tert-butyl variant (CAS 579514-75-3) is a structural analog with a branched alkyl chain, but the linear butyl ester discussed here exhibits distinct steric and electronic properties due to its straight-chain conformation .
Spectroscopic Characterization
Although experimental spectral data for butyl 4-fluoro-3-nitrobenzoate is limited in the provided sources, its structural analogs offer insights into expected patterns:
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¹H NMR: The aromatic protons adjacent to the nitro and fluorine substituents would appear as doublets or triplets due to coupling with fluorine (³JHF ≈ 8–10 Hz). The butyl chain’s protons would resonate as a triplet (CH₂O) and multiplet (CH₂ and CH₃ groups) .
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¹³C NMR: The carbonyl carbon of the ester group typically resonates near 165–170 ppm, while the nitro-bearing carbon appears at ~145 ppm .
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IR Spectroscopy: Strong absorption bands for the ester C=O (~1720 cm⁻¹) and nitro group asymmetrical stretching (~1530 cm⁻¹) are anticipated .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of butyl 4-fluoro-3-nitrobenzoate likely follows a two-step protocol common to nitroaromatic esters:
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Nitration: Introduction of the nitro group to a fluorobenzoic acid derivative under controlled conditions (e.g., nitric acid in sulfuric acid at 0–5°C).
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Esterification: Reaction of the nitro-fluorobenzoic acid with butanol via acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux .
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
Nitration | HNO₃, H₂SO₄, 0–5°C | Introduce nitro group |
Esterification | Butanol, H₂SO₄, reflux, 12h | Form butyl ester |
Purification | Column chromatography (hexane/EtOAc) | Isolate product |
Industrial-scale production may employ continuous flow reactors to enhance yield and safety, though specific protocols for this compound remain undocumented in accessible literature .
Chemical Reactivity and Functional Transformations
Nucleophilic Aromatic Substitution
The fluorine atom at position 4 is activated toward nucleophilic displacement due to the electron-withdrawing nitro group at position 3. Reactions with amines, alkoxides, or thiols could yield substituted derivatives, though kinetic data for such transformations are unavailable .
Reduction of the Nitro Group
Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) would convert the nitro group to an amine, producing butyl 4-fluoro-3-aminobenzoate. This intermediate could serve in the synthesis of azo dyes or pharmaceutical precursors .
Ester Hydrolysis
Under acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O) conditions, the ester hydrolyzes to 4-fluoro-3-nitrobenzoic acid and butanol. This reaction is critical for recovering the parent acid for further functionalization .
Applications in Research and Industry
Agrochemical Development
Fluorinated nitro compounds are explored as herbicides and pesticides. The combination of fluorine’s electronegativity and the nitro group’s reactivity may enhance binding to biological targets, though further studies are needed .
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